molecular formula C8H8N2O5S B13896073 Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Cat. No.: B13896073
M. Wt: 244.23 g/mol
InChI Key: ICDXLNZARWHWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate typically involves the following steps:

    Esterification: The formation of the methyl ester of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the continuous preparation of methyl 4-methoxy acetoacetate involves the use of sodium methoxide and methyl 4-chloroacetoacetate under controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative .

Scientific Research Applications

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

methyl 4-acetamido-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(8(12)15-2)3-16-7(6)10(13)14/h3H,1-2H3,(H,9,11)

InChI Key

ICDXLNZARWHWPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC=C1C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.